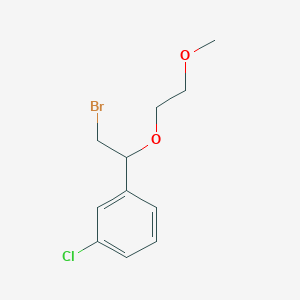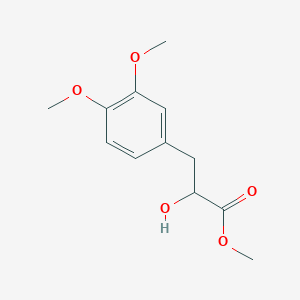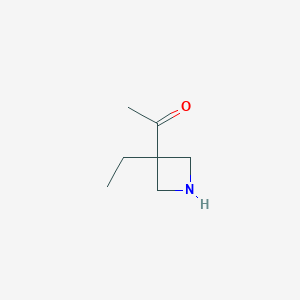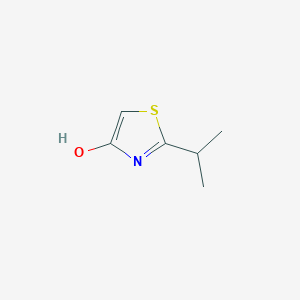![molecular formula C9H17Cl2F3N2 B13531789 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride, Mixture of diastereomers, is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its inclusion of a trifluoroethyl group, which imparts distinct chemical properties, and its azabicyclo framework, which is a common motif in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride typically involves multiple steps, starting from simpler organic molecules. One common approach involves the reaction of a bicyclic ketone with trifluoroethylamine under controlled conditions to introduce the trifluoroethyl group. This is followed by a series of reduction and cyclization reactions to form the azabicyclo structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxyl radicals, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .
Major Products
Scientific Research Applications
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, while the azabicyclo structure provides structural rigidity, facilitating specific interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,8-Diazabicyclo[3.2.1]octan-2-one: A peptide mimetic with a similar bicyclic structure, used as an inhibitor of farnesyltransferase.
2,4,6,8-Tetraazabicyclo[3.3.0]octane-3,7-diones: Compounds with a related bicyclic framework, known for their electrophilic substitution reactions.
Uniqueness
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H17Cl2F3N2 |
|---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15F3N2.2ClH/c10-9(11,12)5-14-7-1-2-8(14)4-6(13)3-7;;/h6-8H,1-5,13H2;2*1H |
InChI Key |
AVTAEZGLZDVKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2CC(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)



